tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate
CAS No.:
Cat. No.: VC15915098
Molecular Formula: C16H27NO3
Molecular Weight: 281.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H27NO3 |
|---|---|
| Molecular Weight | 281.39 g/mol |
| IUPAC Name | tert-butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate |
| Standard InChI | InChI=1S/C16H27NO3/c1-16(2,3)20-15(19)17-11-6-4-5-9-13(17)12-8-7-10-14(12)18/h12-13H,4-11H2,1-3H3 |
| Standard InChI Key | BSNQLZMGLCTBIL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCCC1C2CCCC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features an azepane ring (a seven-membered saturated nitrogen heterocycle) substituted at the 2-position with a 2-oxocyclopentyl group. The nitrogen atom is further protected by a Boc group, enhancing stability during synthetic manipulations. Key structural identifiers include:
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IUPAC Name: tert-butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate
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Canonical SMILES:
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InChIKey:
| Property | Value (Analogous Compounds) | Source |
|---|---|---|
| Boiling Point | 110–115°C (1.0 Torr) | |
| Molecular Weight | 281.39 g/mol | |
| Solubility | Likely soluble in DCM, THF |
The Boc group’s steric bulk and electron-withdrawing nature influence solubility and reactivity, making the compound amenable to polar aprotic solvents .
Synthesis and Reaction Pathways
Multi-Step Synthesis
The synthesis typically involves three stages (Figure 1):
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Azepane Ring Formation: Cyclization of linear precursors via ring-closing metathesis (RCM) using Grubbs catalysts .
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Cyclopentanone Attachment: Michael addition or alkylation strategies to introduce the 2-oxocyclopentyl group.
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Boc Protection: Reaction with di-tert-butyl dicarbonate to install the Boc group at the azepane nitrogen.
A representative protocol involves:
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Reactants: tert-butyl di(but-3-en-1-yl)carbamate (1.00 g, 4.44 mmol)
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Catalyst: Grubbs 1st generation (238 mg, 0.289 mmol)
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Conditions: Reflux in dichloromethane (DCM) at 45°C for 2 hours .
Key Reactions
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Epoxidation: Treatment with m-chloroperbenzoic acid (mCPBA) in DCM at -60°C to 20°C introduces epoxide functionalities .
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Deprotection: Acidic conditions (e.g., trifluoroacetic acid) remove the Boc group, yielding free amines for further functionalization.
Applications in Pharmaceutical and Materials Science
Drug Intermediate
The compound’s rigid bicyclic framework makes it a valuable scaffold in fragment-based drug discovery (FBLD). Potential applications include:
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Kinase Inhibitors: Analogous azepanes are explored as tropomyosin receptor kinase (TRK) inhibitors .
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Central Nervous System (CNS) Agents: The Boc group enhances blood-brain barrier permeability.
Materials Science
The tert-butyl group imparts thermal stability, suggesting utility in:
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Polymer Additives: Enhancing rigidity in polyamides.
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Coordination Chemistry: As ligands for transition metal catalysts.
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